Methyl 3-({2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
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Description
Methyl 3-({2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C20H17ClN2O5S3 and its molecular weight is 497. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
Methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates have been synthesized through a reaction involving 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate. This method represents a convenient route for producing 4-arylsulfonyl-3-carboxamidothiophenes, although some challenges exist in acylating these aminothiophenes under standard conditions (Stephens, Price, & Sowell, 1999).
Crystal Structure Analysis
The single crystal X-ray structure of a compound closely related to the requested chemical, specifically 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, has been determined, providing valuable insights into the molecular structure of such compounds (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).
Antitumor Activity
A study focused on synthesizing and evaluating new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, some of which are structurally related to the chemical , found that these compounds exhibited potent anticancer activity against various human cancer cell lines (Hafez & El-Gazzar, 2017).
Antimicrobial Properties
Research has shown that compounds structurally similar to Methyl 3-({2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate, specifically those involving 4-chlorophenyl amino groups, have demonstrated antimicrobial properties. This indicates potential applications in the development of new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Genotoxic and Carcinogenic Potential Assessment
A study assessing the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, which are closely related to the requested chemical, utilized in vitro and in silico methodologies. This research is crucial for understanding the safety profile of these compounds, especially when considering their use in pharmaceuticals and other products (Lepailleur et al., 2014).
Properties
IUPAC Name |
methyl 3-[[2-[2-[(4-chlorophenyl)sulfonylamino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5S3/c1-28-20(25)19-16(10-11-29-19)22-18(24)12-30-17-5-3-2-4-15(17)23-31(26,27)14-8-6-13(21)7-9-14/h2-11,23H,12H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAFUVMMNSMLJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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